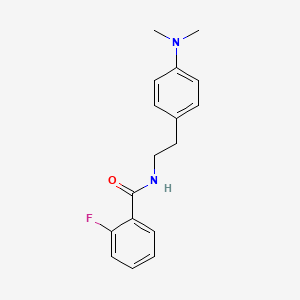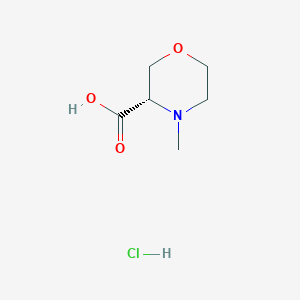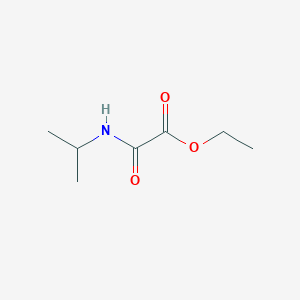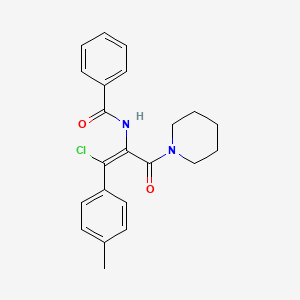![molecular formula C14H14FN3O3S B2509065 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097897-99-7](/img/structure/B2509065.png)
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one" is a multifaceted molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that share structural motifs, such as the 4-fluorophenyl group, which is known to influence biological activity.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves the reaction of specific core structures with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . This method could potentially be adapted for the synthesis of "2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one" by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the 1,2,5-thiadiazol-3-yloxy and pyrrolidin-1-yl groups.
Molecular Structure Analysis
The first paper provides an analysis of the molecular structure of a related compound using techniques such as FT-IR and NBO analysis . These techniques could be applied to our compound of interest to determine the optimized molecular structure, vibrational frequencies, and to analyze the stability of the molecule through hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis would be particularly useful to understand the charge transfer within the molecule.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of a fluorine atom on the benzene ring and a carbonyl group in the molecule suggests that these regions could be reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and substituent groups. For example, the presence of a 4-fluorophenyl group is known to contribute to the hydrophobic character of a molecule and can influence its anticancer activity . The electron-donating furan moiety and the hydrogen donor/acceptor domain in the thiazolopyrimidinone ring are also important for the compound's activity . These properties could be relevant to the compound of interest, suggesting potential areas of application in medicinal chemistry.
Applications De Recherche Scientifique
Applications in Synthesis of Biologically Active Molecules
Compounds with a 4-fluorophenoxy moiety, like 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one, are used in synthesizing new biologically active molecules due to their pharmacophoric properties. A study synthesized new molecules by condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones with 3-phenoxy-4-fluoro-benzoic acid, among others, to produce 7-substituted-3-arylmethyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. These compounds displayed promising antibacterial activities, suggesting their potential in developing new antimicrobial agents (Holla, Bhat & Shetty, 2003).
Applications in Organic Solar Cells
The 1,2,5-thiadiazol-3-yloxy moiety can be a part of molecules used in organic solar cells. A study designed a novel ladder-type dithienonaphthalene (DTN) and synthesized it as an electron-rich unit for constructing donor–acceptor copolymers. These copolymers, containing different acceptor moieties, exhibited good solubility and promising space-charge limit current (SCLC) hole mobility, which is crucial for high-performance solar cells. This suggests the potential of such compounds in the development of materials for organic solar cells (Ma et al., 2013).
Applications in Metal Ion Sensing
Compounds structurally similar to 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one can be used in the development of fluoroionophores for metal ion sensing. A study developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives and studied their spectrum diversity when interacting with various metal cations. These compounds showed specific chelation and metal recognition properties, indicating their potential application in metal ion sensing and cellular metal staining (Hong et al., 2012).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZKKYGPBFKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)
![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)





![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)
